

N-1 vs. N-2 Indazole Isomers: A Comparative Guide to Biological Activity

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Compound of Interest

Compound Name: 1-Methyl-1*H*-indazole-3-carboxylic acid

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The indazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities. A critical determinant of an indazole derivative's pharmacological profile is the site of substitution on the pyrazole ring, leading to the formation of N-1 and N-2 isomers. This guide provides an objective comparison of the biological activities of these two classes of isomers, with a focus on their anticancer and kinase inhibitory properties. The information presented is supported by experimental data and detailed methodologies to facilitate further research and drug development.

Comparative Analysis of Biological Activity

The substitution pattern on the indazole ring significantly influences the molecule's interaction with biological targets. While a comprehensive head-to-head comparison of a wide range of identically substituted N-1 and N-2 isomers is not extensively documented in a single study, analysis of the existing literature reveals distinct trends in their biological activities. Generally, both N-1 and N-2 substituted indazoles have demonstrated potent anticancer and kinase inhibitory effects; however, the specific isomer often exhibits superior activity depending on the target and the nature of the substituents.

Anticancer Activity

The antiproliferative activity of N-1 and N-2 indazole isomers has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound Class	Representative Compound/Study	Target Cell Line	IC50 (µM)	Reference
N-1 Substituted Indazoles	1-(3-(piperidin-1-yl)propyl)-1H-indazole-3-carboxamide	-	36 (PARP-1 inhibition)	[1]
	1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide	-	6.8 (PARP-1 inhibition)	[1]
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide	SARS-CoV-2 infected Vero cells		0.69 (EC50)	
N-2 Substituted Indazoles	N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide	A2780 (ovarian)	4.21	
	N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide	A549 (lung)	18.6	
Indazole N-oxide derivative	Trypanosoma cruzi	-		[2]

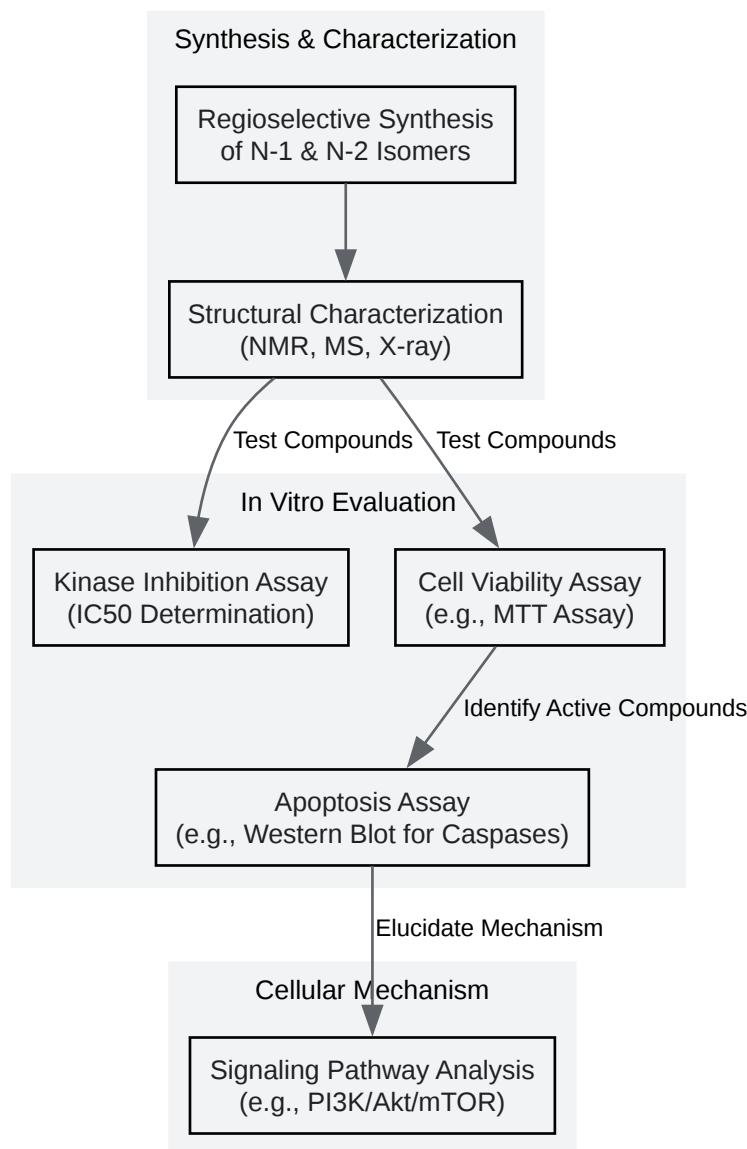
Kinase Inhibitory Activity

Indazole derivatives are well-known for their potent inhibition of various protein kinases involved in cancer progression. The position of the substituent (N-1 vs. N-2) can dictate the selectivity and potency of kinase inhibition.

Isomer Type	Target Kinase	Observation	Reference
N-1 Substituted	Aurora Kinases	Novel 1H-indazole derivatives identified as potent Aurora kinase inhibitors.	[3]
N-2 Substituted	VEGFR-2	Indazole derivatives with different substitution patterns have been explored as VEGFR-2 inhibitors.	[4]
General	Multiple Kinases	Both N-1 and N-2 isomers are present in clinically approved kinase inhibitors like Axitinib and Pazopanib.	

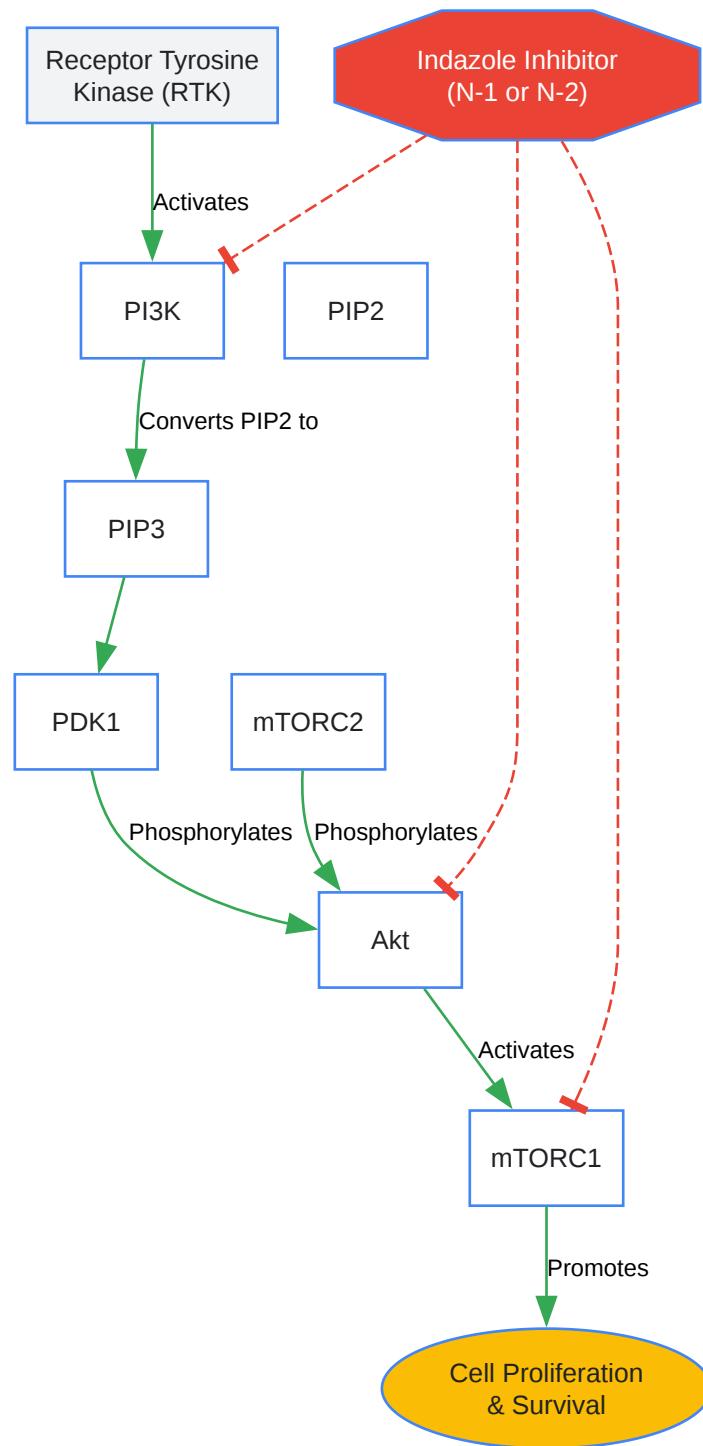
Signaling Pathways and Experimental Workflows

To understand the functional consequences of N-1 and N-2 indazole isomer activity, it is crucial to visualize their impact on cellular signaling and the experimental procedures used for their evaluation.

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General workflow for the synthesis and biological evaluation of indazole isomers.

A common mechanism of action for anticancer indazole derivatives involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.



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Inhibition of the PI3K/Akt/mTOR signaling pathway by indazole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of N-1 and N-2 indazole isomers.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of indazole isomers against a target kinase.

Materials:

- Recombinant purified kinase
- Specific peptide substrate
- ATP (Adenosine Triphosphate)
- Test compounds (N-1 and N-2 indazole isomers) dissolved in DMSO
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA, 2 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of the test compounds in kinase assay buffer.
- Add 2.5 µL of the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.
- Prepare a master mix containing the target kinase and its substrate in kinase assay buffer.
- Add 5 µL of the master mix to each well.
- Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.

- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence) using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- Test compounds (N-1 and N-2 indazole isomers)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

- After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate for 15 minutes at room temperature with shaking.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the apoptosis pathway, such as cleaved caspases and PARP.

Materials:

- Treated and untreated cell lysates
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Lyse the treated and untreated cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analyze the band intensities to determine the relative expression levels of the apoptosis markers.

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